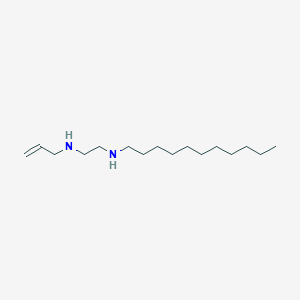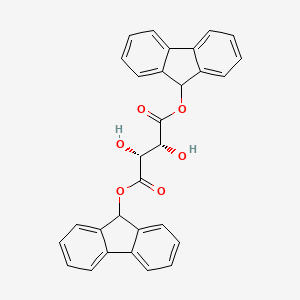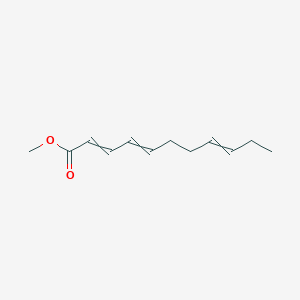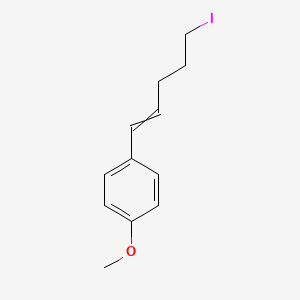
(3,7-Dimethylocta-1,6-dien-3-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,7-Dimethylocta-1,6-dien-3-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a member of the phosphane family, characterized by the presence of a phosphorus atom bonded to various organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethylocta-1,6-dien-3-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable precursor containing the 3,7-dimethylocta-1,6-dien-3-yl group. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,7-Dimethylocta-1,6-dien-3-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines with different oxidation states.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
Applications De Recherche Scientifique
(3,7-Dimethylocta-1,6-dien-3-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s reactivity makes it useful in studying biological processes involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism by which (3,7-Dimethylocta-1,6-dien-3-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another phosphane compound with three phenyl groups.
Diphenylphosphine: A simpler phosphane with two phenyl groups.
(3,7-Dimethylocta-1,6-dien-3-yl)phosphane: A related compound without the diphenyl groups.
Uniqueness
(3,7-Dimethylocta-1,6-dien-3-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane is unique due to the presence of both the 3,7-dimethylocta-1,6-dien-3-yl group and the diphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
828282-68-4 |
|---|---|
Formule moléculaire |
C22H27PS |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
3,7-dimethylocta-1,6-dien-3-yl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C22H27PS/c1-5-22(4,18-12-13-19(2)3)23(24,20-14-8-6-9-15-20)21-16-10-7-11-17-21/h5-11,13-17H,1,12,18H2,2-4H3 |
Clé InChI |
HKOSYYFWEWEFPT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(C=C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)
![9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14212162.png)




![Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate](/img/structure/B14212189.png)
![[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14212197.png)
![7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14212210.png)

![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)

![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)
![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)
